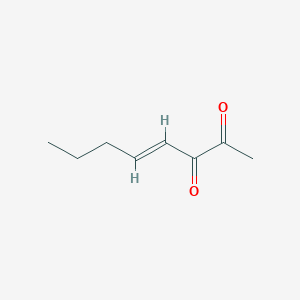
(E)-oct-4-ene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Octene-2,3-dione is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and two carbonyl groups at the second and third positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Octene-2,3-dione can be achieved through several methods. One common approach involves the aldol condensation of 2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, the production of (E)-4-Octene-2,3-dione may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-Octene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of (E)-4-Octene-2,3-dione can yield alcohols, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or enones.
Applications De Recherche Scientifique
(E)-4-Octene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbonyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (E)-4-Octene-2,3-dione involves its interaction with nucleophiles and electrophiles The carbonyl groups are highly reactive, allowing the compound to participate in various addition and substitution reactions The double bond also provides a site for reactions such as hydrogenation and halogenation
Comparaison Avec Des Composés Similaires
(Z)-4-Octene-2,3-dione: The cis-isomer of (E)-4-Octene-2,3-dione, differing in the spatial arrangement of substituents around the double bond.
2,3-Octanedione: Lacks the double bond present in (E)-4-Octene-2,3-dione.
4-Octyne-2,3-dione: Contains a triple bond instead of a double bond.
Uniqueness: (E)-4-Octene-2,3-dione is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a double bond and two carbonyl groups makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
190512-44-8 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
SMILES |
CCCC=CC(=O)C(=O)C |
SMILES isomérique |
CCC/C=C/C(=O)C(=O)C |
SMILES canonique |
CCCC=CC(=O)C(=O)C |
Synonymes |
4-Octene-2,3-dione, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















